molecular formula C24H26N4O4S B11387101 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387101
M. Wt: 466.6 g/mol
InChI Key: IANWPLOLYZMYDV-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core substituted with a 3-methylphenyl group at the N1 position and a carboxamide-linked 4-(azepan-1-ylsulfonyl)phenyl moiety. The azepane (7-membered saturated heterocycle) sulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine or pyrrolidine). Its molecular weight is estimated at ~480–490 g/mol based on structural analogs (e.g., ).

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-18-7-6-8-20(17-18)28-16-13-22(29)23(26-28)24(30)25-19-9-11-21(12-10-19)33(31,32)27-14-4-2-3-5-15-27/h6-13,16-17H,2-5,14-15H2,1H3,(H,25,30)

InChI Key

IANWPLOLYZMYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of a suitable sulfonyl chloride with 4-aminobenzoic acid, followed by cyclization with 3-methylphenylhydrazine. The resulting intermediate is then subjected to further transformations to yield the final product.

Reaction Conditions::

    Sulfonylation: The reaction between 4-aminobenzoic acid and the sulfonyl chloride occurs under acidic conditions.

    Cyclization: Cyclization with 3-methylphenylhydrazine typically takes place in a solvent such as ethanol or acetonitrile.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using scalable processes in specialized laboratories.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the pyridazine ring is susceptible to oxidation.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.

    Substitution: Nucleophiles (e.g., amines, thiols) react with the sulfonyl group.

Major Products::
  • Oxidation: The corresponding carboxylic acid.
  • Reduction: The corresponding alcohol.
  • Substitution: Various derivatives with modified sulfonyl or phenyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of phenylpiperazine have shown promising results in inhibiting various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the effects of structurally related compounds on human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity:

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
6fA54915Yes
6gC620Yes

These findings suggest that the incorporation of specific functional groups, such as sulfonamides and azepane rings, may enhance the anticancer activity of related compounds.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research indicates that similar oxadiazole derivatives possess significant antibacterial properties against various strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Activity

In vitro studies have evaluated the antibacterial efficacy of related compounds:

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
6hE. coli10 µg/mL
6iS. aureus5 µg/mL

These results highlight the compound's potential application in treating infections caused by resistant bacteria.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azepane structure.
  • Introduction of the sulfonamide group.
  • Cyclization reactions to synthesize the pyridazine moiety.

These synthetic pathways are critical for optimizing yield and biological activity.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Dihydropyridazine Carboxamide Derivatives

Key analogs share the dihydropyridazine-3-carboxamide scaffold but differ in aryl and sulfonamide substituents:

Compound Name / ID Molecular Formula Molecular Weight Substituents (R1, R2) Melting Point (°C) Yield (%) Key Data Sources
Target Compound ~C25H28N4O4S ~480–490 R1: 3-methylphenyl; R2: azepan-1-ylsulfonyl N/A N/A Estimated
BH53044 () C24H26N4O4S 466.55 R1: 3-methylphenyl; R2: 2-methylpiperidine N/A N/A
10d (): N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C18H15ClN4O4S 418.85 R1: 4-chlorophenyl; R2: aminosulfonyl N/A N/A
D223-0111 () C20H19N3O2 333.39 R1: 3-methylphenyl; R2: 2,5-dimethylphenyl N/A N/A

Key Observations :

  • The azepane sulfonyl group in the target compound increases molecular weight compared to piperidine (BH53044) or aminosulfonyl (10d) analogs.
b) Quinoline Hybrid Derivatives ()

Compounds 31–34 and 36 () incorporate a quinoline-phenoxy moiety linked to the dihydropyridazine carboxamide. For example:

  • Compound 31: 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Molecular Weight: ~650–700 g/mol (estimated) Melting Point: 158.2–159.6°C; Yield: 42.7% .

Comparison :

  • The quinoline extension significantly increases molecular complexity and weight, likely enhancing target specificity but reducing synthetic accessibility compared to the simpler azepane-sulfonyl derivative.

Sulfonamide Group Variations

The sulfonamide linkage is critical for interactions with biological targets (e.g., carbonic anhydrases, kinases):

Compound Name / ID Sulfonamide Substituent Key Data
Target Compound Azepan-1-ylsulfonyl Larger ring size enhances lipophilicity
BH53044 () 2-Methylpiperidine sulfonyl Smaller ring may improve solubility
10d () Aminosulfonyl Polar group; potential for H-bonding
10c () 4-Chlorobenzenesulfonyl Electron-withdrawing; alters reactivity

Key Observations :

  • Azepane’s 7-membered ring may confer unique conformational flexibility compared to piperidine (6-membered) or benzene sulfonamides.
  • Discrepancies in NMR data for compound 10d () highlight the importance of rigorous structural validation in analogs .

Physicochemical Properties

  • Melting Points: Analogs with fluorophenyl or chlorophenyl groups (e.g., compounds) exhibit higher melting points (140–186°C) compared to non-halogenated derivatives, suggesting stronger crystal lattice interactions .
  • Synthetic Yields: Yields for quinoline hybrids (35–49%) are lower than simpler dihydropyridazines, reflecting synthetic challenges in multi-step routes .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.50714 g/mol
  • CAS Number : [Not provided in the sources]

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems, while the dihydropyridazine structure may contribute to its interactions with biological membranes and proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives containing sulfonamide groups demonstrate moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Bacillus subtilisStrong
Salmonella typhiModerate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are useful in treating neurodegenerative diseases. Compounds similar to the one have shown promising results in inhibiting AChE .
  • Urease Inhibition : The compound exhibits strong inhibitory activity against urease, which is crucial for treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

  • Neurotoxicity Assessment : A study evaluated the neurotoxic potential of several analogs related to this compound. It was found that while some derivatives were neurotoxic substrates for monoamine oxidase-B (MAO-B), others were not, indicating a selective neurotoxic profile .
  • Antifungal Properties : In addition to antibacterial activities, compounds with similar structures have been tested for antifungal efficacy against pathogens like Candida albicans, showing variable results depending on the specific structural modifications made .
  • Pharmacological Profiling : A comprehensive study involving synthesized derivatives demonstrated a range of pharmacological activities including anti-inflammatory and anticancer effects, suggesting a broad therapeutic potential for compounds within this chemical class .

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